molecular formula C19H12O5 B14957760 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

Cat. No.: B14957760
M. Wt: 320.3 g/mol
InChI Key: BSQXDVJXOZQKEN-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a benzo[c]chromen core fused with a furoate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with furoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furoate group, where nucleophiles like amines or thiols replace the furoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Receptors: It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.

    Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can be compared with other similar compounds such as:

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications as a synthetic cannabinoid.

    6-oxo-6H-benzo[c]chromen-3-yl 2-furoate: Shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate

InChI

InChI=1S/C19H12O5/c1-11-15(23-19(21)16-7-4-10-22-16)9-8-13-12-5-2-3-6-14(12)18(20)24-17(11)13/h2-10H,1H3

InChI Key

BSQXDVJXOZQKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC=CO4

Origin of Product

United States

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